MC2392
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Overview
Description
MC2392 is a potent and selective HDAC inhibitors. MC2392 induces changes in H3 acetylation at a small subset of PML-RARα binding sites. RNA-seq reveals that MC2392 alters expression of a number of stress-responsive and apoptotic genes. Concordantly, MC2392 induced rapid and massive, caspase 8-dependent cell death accompanied by RIP1 induction and ROS production. Solid and leukemic tumors are not affected by MC2392, but expression of PML-RARalpha conveys efficient MC2392-induced cell death. MC2392 binds to the RARalpha moiety and selectively inhibits the HDACs resident in the repressive complex responsible for the transcriptional impairment in APLs ( Cancer Res. 2014 Feb 24. [Epub ahead of print])
Scientific Research Applications
1. Cancer Research
MC2392 has been explored in the context of cancer research, particularly in relation to acute myeloid leukemia (AML). In a study by De Bellis et al. (2014), MC2392 was identified as a hybrid molecule combining the properties of retinoid and HDAC inhibitor. This compound was designed to target the specific context of the PML-RARα-HDAC complex in AML. The study found that MC2392 induced selective cell death in cells expressing PML-RARα, suggesting its potential as a context-dependent targeted therapy for AML (De Bellis et al., 2014).
2. Molecular Communication
Although not directly related to MC2392, research in molecular communication (MC) is relevant to understanding the broader context of molecular interactions in scientific research. Jamali et al. (2018) provided a comprehensive review of mathematical modeling for diffusive MC systems, which are crucial in applications such as smart drug delivery and industrial monitoring. This research highlights the importance of understanding molecular interactions and communication, which could indirectly relate to the mechanisms of action of compounds like MC2392 (Jamali et al., 2018).
3. Genetic and Protein Research
Research by Richards et al. (2003) on membrane cofactor protein (MCP) mutations and their association with familial hemolytic uremic syndrome illustrates the importance of molecular studies in understanding disease mechanisms. While not directly linked to MC2392, this research underscores the significance of molecular-level investigations in medical science, which could be relevant to the study and application of MC2392 in similar contexts (Richards et al., 2003).
properties
Product Name |
MC2392 |
---|---|
Molecular Formula |
C26H34N2O |
Molecular Weight |
390.56096 |
IUPAC Name |
(2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H34N2O/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)28-24-14-7-6-13-23(24)27/h6-8,10-11,13-16,18H,9,12,17,27H2,1-5H3,(H,28,29)/b11-8+,16-15+,19-10+,20-18+ |
InChI Key |
HDVFKZQGUOMDKW-FUQLHJDNSA-N |
SMILES |
O=C(NC1=CC=CC=C1N)/C=C(C)/C=C/C=C(C)/C=C/C2=C(C)CCCC2(C)C |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MC-2392; MC2392; MC 2392. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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